molecular formula C5H5N3O2 B13562881 1-ethenyl-5-nitro-1H-pyrazole

1-ethenyl-5-nitro-1H-pyrazole

Cat. No.: B13562881
M. Wt: 139.11 g/mol
InChI Key: NATQPJHCEGQVFH-UHFFFAOYSA-N
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Description

1-ethenyl-5-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a nitro group at position 5. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with substituted hydrazines or hydrazides. One common method includes the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines in ethanol, which provides the pyrazole ring . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, offering eco-friendly attributes and a simple reaction workup .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts. The use of photoredox reactions and one-pot multicomponent processes are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-ethenyl-5-nitro-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group and pyrazole ring structure contribute to its reactivity and potential biological effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethenyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group at position 1 and nitro group at position 5 differentiate it from other pyrazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

1-ethenyl-5-nitropyrazole

InChI

InChI=1S/C5H5N3O2/c1-2-7-5(8(9)10)3-4-6-7/h2-4H,1H2

InChI Key

NATQPJHCEGQVFH-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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